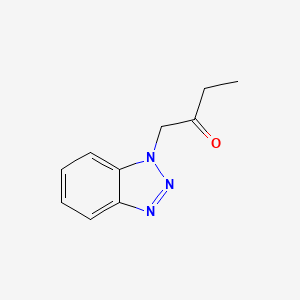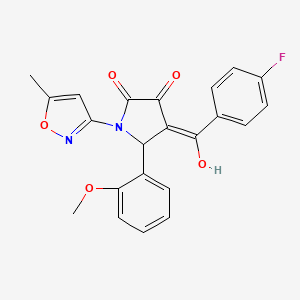
6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the bromination of an indole derivative and the introduction of hydroxy groups at specific positions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a bromine atom attached at the 6th position of the indole ring, hydroxy groups at the 3rd position of the indole ring and the 2nd position of the phenyl ring .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, while the hydroxy groups could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile, while the hydroxy groups could allow for hydrogen bonding, affecting its solubility in different solvents.Scientific Research Applications
Toward "Willowlike" Thermotropic Dendrimers
This research focuses on the synthesis and characterization of monomers leading to the creation of soluble hyperbranched polymers. The study presents a significant step towards understanding and developing new materials with potential applications in nanotechnology and materials science (Percec, Chu, & Kawasumi, 1994).
Oxidation of Bromophenols and Formation of Brominated Polymeric Products
Investigates the reactivity of bromophenols in water treatment processes, highlighting the potential environmental impact and the formation of brominated polymeric products. This study is crucial for understanding the fate of such compounds in water treatment and their environmental implications (Jiang et al., 2014).
Bhc-diol as a Photolabile Protecting Group
Explores the use of a brominated compound as a photolabile protecting group for aldehydes and ketones, demonstrating its potential in synthetic chemistry and drug development. The application of such photolabile groups can significantly advance the field of photochemistry and the controlled release of active molecules (Lu et al., 2003).
Investigation of Brominated Tryptophan Alkaloids
This study highlights the discovery and biological evaluation of brominated tryptophan derivatives from marine sponges, pointing towards the potential of these compounds in developing new therapeutic agents. The marine-derived brominated compounds exhibit promising biological activities, including antimicrobial properties (Segraves & Crews, 2005).
Cellular Antioxidant Effect of Bromophenols
This research provides insights into the antioxidant activity of bromophenols isolated from the red algae Vertebrata lanosa. The study is significant for understanding the potential health benefits of marine-derived compounds and their application in preventing oxidative stress-related diseases (Olsen et al., 2013).
Future Directions
The study of brominated indole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could focus on synthesizing this compound and studying its biological activity, as well as exploring its potential applications in medicine or other fields .
properties
IUPAC Name |
6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-8-5-6-9-11(7-8)16-13(18)14(9,19)10-3-1-2-4-12(10)17/h1-7,17,19H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGKMDRSCCBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)
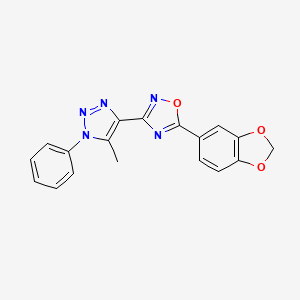
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)
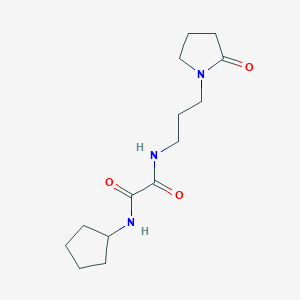
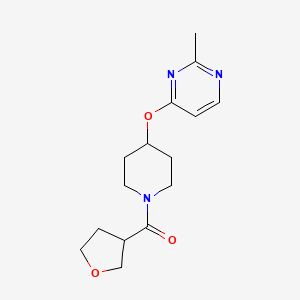
![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)

